molecular formula C12H11ClFN B3090494 (4'-Fluoro-3-biphenylyl)amine hydrochloride CAS No. 1211678-27-1

(4'-Fluoro-3-biphenylyl)amine hydrochloride

Cat. No.: B3090494
CAS No.: 1211678-27-1
M. Wt: 223.67
InChI Key: OQAWFGZLEMBZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4’-Fluoro-3-biphenylyl)amine hydrochloride: is an organic compound with the molecular formula C12H10FN·HCl. It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an amine group at the 3 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: The synthesis of (4’-Fluoro-3-biphenylyl)amine hydrochloride can be achieved through aromatic nucleophilic substitution. This involves the reaction of 4-fluorobiphenyl with ammonia or an amine under high temperature and pressure conditions.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 4-fluorobiphenyl with an amine source. This reaction typically requires a palladium catalyst, a base, and a ligand to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of (4’-Fluoro-3-biphenylyl)amine hydrochloride often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4’-Fluoro-3-biphenylyl)amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: It can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, CN-) are commonly used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (4’-Fluoro-3-biphenylyl)amine hydrochloride is used as a ligand in various catalytic reactions, including cross-coupling and hydrogenation reactions.

    Polymer Synthesis: It is used in the synthesis of fluorinated polyimides, which are high-performance polymers with excellent thermal stability and low moisture absorption.

Biology:

    Antibacterial Agents: Derivatives of this compound have shown significant antibacterial activity, making them potential candidates for developing new antibacterial agents.

    Antioxidant Activity: The compound exhibits antioxidant properties, which are useful in biological studies related to oxidative stress.

Medicine:

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

    Security Inks: The compound’s unique fluorochromic properties make it suitable for developing security inks and anti-counterfeiting materials.

Mechanism of Action

The mechanism of action of (4’-Fluoro-3-biphenylyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (3’-Fluoro-3-biphenylyl)amine hydrochloride: Similar structure but with the fluorine atom at the 3’ position.

    (4’-Chloro-3-biphenylyl)amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (4’-Methyl-3-biphenylyl)amine hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom at the 4’ position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions.

    Chemical Stability: The fluorine atom enhances the chemical stability of the compound, making it suitable for various applications in harsh conditions.

Properties

IUPAC Name

3-(4-fluorophenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAWFGZLEMBZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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